molecular formula C17H18BrNO4 B279487 N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine

N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine

Katalognummer B279487
Molekulargewicht: 380.2 g/mol
InChI-Schlüssel: MQSJMKGUPPMMGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine, also known as MDBD, is a psychoactive drug that belongs to the family of phenethylamines. This drug has been studied for its potential use in treating various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). In

Wirkmechanismus

N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine is believed to exert its effects through its interaction with serotonin and norepinephrine receptors in the brain. Specifically, N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), which means that it increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the drug's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain. These neurotransmitters are involved in regulating mood, anxiety, and other mental health functions. N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine has also been found to increase heart rate and blood pressure, which are common physiological effects of psychoactive drugs.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine in lab experiments is that it has been found to have a relatively low toxicity profile. However, one limitation is that it is a controlled substance and can only be used in certain research settings.

Zukünftige Richtungen

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine. One area of interest is its potential use in treating other mental health disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential use as a cognitive enhancer, as it has been found to improve memory and learning in animal studies. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine and its long-term effects on the brain and body.

Synthesemethoden

N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine can be synthesized through a series of chemical reactions. The first step involves the conversion of 3-bromo-4,5-dimethoxybenzaldehyde to its corresponding nitro compound, which is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The resulting amine is then coupled with 1,3-benzodioxole-5-carboxaldehyde using a reagent such as sodium triacetoxyborohydride to yield N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine.

Wissenschaftliche Forschungsanwendungen

N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine has been studied for its potential use in treating various mental health disorders. In a study conducted on rats, N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine was found to have an antidepressant effect, as it increased the levels of serotonin and norepinephrine in the brain. Another study conducted on mice found that N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine had an anxiolytic effect, as it reduced anxiety-like behavior in the animals. N-(1,3-benzodioxol-5-ylmethyl)(3-bromo-4,5-dimethoxyphenyl)methanamine has also been studied for its potential use in treating PTSD, as it has been found to reduce fear memory consolidation.

Eigenschaften

Molekularformel

C17H18BrNO4

Molekulargewicht

380.2 g/mol

IUPAC-Name

1-(1,3-benzodioxol-5-yl)-N-[(3-bromo-4,5-dimethoxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H18BrNO4/c1-20-16-7-12(5-13(18)17(16)21-2)9-19-8-11-3-4-14-15(6-11)23-10-22-14/h3-7,19H,8-10H2,1-2H3

InChI-Schlüssel

MQSJMKGUPPMMGK-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)Br)OC

Kanonische SMILES

COC1=C(C(=CC(=C1)CNCC2=CC3=C(C=C2)OCO3)Br)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.